Tert-butyl 6-amino-5-methyl-2,3-dihydroindole-1-carboxylate
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Description
“Tert-butyl 6-amino-5-methyl-2,3-dihydroindole-1-carboxylate” is a chemical compound with the molecular formula C14H20N2O2. It is a derivative of indole, a significant heterocyclic system found in natural products and drugs . Indoles play a crucial role in cell biology and are used as biologically active compounds for treating various disorders .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the indole core, a biologically known pharmacophore in medicinal molecules . The specific molecular structure details are not available in the retrieved data.Scientific Research Applications
Preparation and Synthetic Applications
Synthesis and Diels-Alder Reaction
A study described the preparation and reaction of a 2-Amido substituted furan, showcasing the utility of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate in organic synthesis, particularly in Diels-Alder reactions. This illustrates the compound's relevance in constructing complex molecular architectures (Padwa, Brodney, & Lynch, 2003).
Characterization and Structural Analysis
Another study focused on the synthesis, characterization, thermal, X-ray, and DFT analyses of tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate. This research provides insight into the structural and electronic properties of the compound, indicating its potential for further chemical modifications and applications (Çolak et al., 2021).
Analytical and Biochemical Utility
Gas Chromatography of Derivatives
The tert-butyldimethylsilyl derivatives of certain metabolites were determined by capillary gas chromatography, demonstrating the compound's utility in analytical chemistry for diagnosing and monitoring various medical conditions (Muskiet et al., 1981).
NMR Tag for High-Molecular-Weight Systems
O-tert-Butyltyrosine, a related compound, has been used as an NMR tag for studying high-molecular-weight systems and for measuring ligand binding affinities. This highlights the application of tert-butyl derivatives in biochemistry and structural biology (Chen et al., 2015).
Drug Discovery and Development
Antibacterial Agents
Research into fluoronaphthyridines as antibacterial agents involved the synthesis and evaluation of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8- naphthyridine-3-carboxylic acids, indicating the potential of tert-butyl derivatives in developing new therapeutic agents (Bouzard et al., 1992).
Synthesis of Non-Proteinogenic Amino-Acid Methyl Esters
A methodology was developed for the synthesis of acid-sensitive and highly hindered α-amino-acid methyl esters using a chiral glycine derivative, demonstrating the compound's utility in preparing building blocks for drug development ( ).
Properties
IUPAC Name |
tert-butyl 6-amino-5-methyl-2,3-dihydroindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-9-7-10-5-6-16(12(10)8-11(9)15)13(17)18-14(2,3)4/h7-8H,5-6,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEKZHQHASZMDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)N(CC2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1555376-91-4 |
Source
|
Record name | tert-butyl 6-amino-5-methyl-2,3-dihydro-1H-indole-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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